molecular formula C5H4F2N2 B3222692 2,5-Difluoropyridin-3-amine CAS No. 1214349-97-9

2,5-Difluoropyridin-3-amine

Cat. No.: B3222692
CAS No.: 1214349-97-9
M. Wt: 130.10 g/mol
InChI Key: PMBBWPWXKXERJA-UHFFFAOYSA-N
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Description

2,5-Difluoropyridin-3-amine is an organic compound with the molecular formula C5H4F2N2. It is a derivative of pyridine, where two fluorine atoms are substituted at the 2nd and 5th positions, and an amino group is substituted at the 3rd position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Difluoropyridin-3-amine typically involves the fluorination of pyridine derivatives. One common method is the nucleophilic substitution reaction where pyridines containing leaving groups (such as halogens) at the 2nd and 5th positions are treated with fluoride sources like hydrofluoric acid or tetrabutylammonium fluoride . Another method involves the direct fluorination of pyridine using complex fluorinating agents like aluminum fluoride and copper fluoride at high temperatures (450-500°C) .

Industrial Production Methods: Industrial production of this compound may involve large-scale nucleophilic substitution reactions using cost-effective and scalable fluoride sources. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques like crystallization and distillation are common in industrial settings .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 2,5-Difluoropyridin-3-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of fluorine atoms enhances the compound’s ability to interact with biological targets through hydrogen bonding and hydrophobic interactions . The amino group can form covalent bonds with active site residues, leading to inhibition or activation of the target protein .

Comparison with Similar Compounds

Uniqueness: 2,5-Difluoropyridin-3-amine is unique due to the specific positioning of the fluorine atoms and the amino group, which imparts distinct electronic and steric properties. These features make it particularly useful in the synthesis of complex molecules and materials with tailored properties .

Properties

IUPAC Name

2,5-difluoropyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F2N2/c6-3-1-4(8)5(7)9-2-3/h1-2H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMBBWPWXKXERJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1N)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901310219
Record name 2,5-Difluoro-3-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901310219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214349-97-9
Record name 2,5-Difluoro-3-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1214349-97-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Difluoro-3-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901310219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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